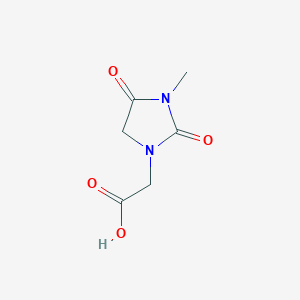

2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

2-(3-methyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-7-4(9)2-8(6(7)12)3-5(10)11/h2-3H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BORNPNOFKCUJOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN(C1=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64942-72-9 | |

| Record name | 2-(3-methyl-2,4-dioxoimidazolidin-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of 3-methyl-2,4-dioxoimidazolidine with chloroacetic acid under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization to obtain a high-purity compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.

Chemical Reactions Analysis

2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups, resulting in the formation of alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 172.14 g/mol. Its structure features a five-membered imidazolidinone ring containing two carbonyl groups and an acetic acid moiety, which contributes to its reactivity and biological activity .

Medicinal Chemistry Applications

Pharmaceutical Development

- Drug Design : this compound serves as a scaffold for developing new drugs targeting specific biological pathways. Its unique structural features allow modifications that can enhance biological activity .

- Anti-inflammatory Properties : Preliminary studies suggest that the compound may possess anti-inflammatory and analgesic properties, making it a candidate for treating conditions associated with inflammation .

Biological Activity

- Antimicrobial and Antiviral Potential : Research indicates that this compound exhibits various biological activities, including antimicrobial and antiviral effects. Its interactions with biological targets involved in metabolic pathways are under investigation .

- Mechanism of Action : The compound's mechanism involves interaction with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to changes in cellular processes relevant to drug development .

Synthetic Applications

Organic Synthesis

- Building Block for Complex Molecules : this compound is utilized as a reagent in various organic reactions. It acts as a versatile building block for synthesizing more complex organic compounds .

- Synthetic Routes : Several synthetic methods have been developed for preparing this compound from simpler precursors, demonstrating its accessibility for research purposes .

Case Study 1: Anti-inflammatory Effects

A study evaluated the protective effects of similar compounds on liver injury induced by carbon tetrachloride in rats. The results indicated that compounds with structural similarities to this compound could significantly reduce liver damage by modulating inflammatory pathways .

Case Study 2: Antimicrobial Activity

In vitro tests have shown that derivatives of this compound exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the imidazolidinone ring could enhance antimicrobial potency .

Mechanism of Action

The mechanism of action of 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The imidazolidinone ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Imidazolidine derivatives share a core heterocyclic structure but differ in substituents, oxidation states, and functional groups. Below is a detailed comparison of 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid with structurally related compounds:

Structural and Substituent Variations

| Compound Name | CAS Number | Molecular Formula | Key Substituents |

|---|---|---|---|

| This compound | 1190392-70-1 | C₆H₈N₂O₄ | 3-methyl, 2,4-dioxo |

| 2-(2,4-Dioxoimidazolidin-1-yl)acetic acid | 94738-31-5 | C₅H₆N₂O₄ | No methyl group; 2,4-dioxo |

| (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic acid | 62848-47-9 | C₁₁H₁₀N₂O₄ | Phenyl at N1; 2,5-dioxo |

| (3-Ethyl-2,4-dioxoimidazolidin-1-yl)acetic acid | 16079-88-2 | C₇H₁₀N₂O₄ | 3-ethyl instead of 3-methyl |

| 2-[4-(4-Methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid | 956742-88-4 | C₁₃H₁₄N₂O₅ | 4-methyl, 4-(4-methoxyphenyl), 2,5-dioxo |

Key Observations :

- Phenyl-substituted derivatives (e.g., CAS 62848-47-9) exhibit increased lipophilicity, which may improve blood-brain barrier penetration in anticonvulsant applications .

- Ethyl vs. methyl substitution (CAS 16079-88-2) alters the compound’s partition coefficient (logP), influencing bioavailability .

Physicochemical Properties

| Property | This compound | 2-(2,4-Dioxoimidazolidin-1-yl)acetic Acid | (2,5-Dioxo-1-phenyl-imidazolidin-4-yl)-acetic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 172.14 | 158.11 | 234.21 |

| Melting Point (°C) | Not reported | >250 (decomposes) | 198–200 |

| Solubility | Soluble in DMSO, DMF | Poor in water; soluble in polar solvents | Soluble in ethanol, chloroform |

Notes:

Biological Activity

2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid is an organic compound with a unique imidazolidinone structure, characterized by its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₈N₂O₄

- Molecular Weight : 172.14 g/mol

- Structural Features : The compound features a five-membered imidazolidinone ring containing two carbonyl groups and an acetic acid moiety, which contributes to its biological interactions and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown its potential effectiveness against various bacterial strains, suggesting it may inhibit microbial growth through interaction with specific enzymes or receptors involved in metabolic pathways .

Antiviral Potential

In addition to antimicrobial effects, the compound has been studied for antiviral properties. Its mechanism may involve modulating immune responses or directly inhibiting viral replication processes .

Anti-inflammatory and Analgesic Effects

Studies suggest that this compound may possess anti-inflammatory and analgesic properties. Its structural characteristics allow for potential interactions with biological targets associated with inflammatory responses, making it a candidate for further pharmacological exploration .

The mechanism of action of this compound involves its interaction with specific molecular targets:

- Enzyme Inhibition : The imidazolidinone ring can interact with various enzymes, potentially inhibiting their activity or modulating their function. This interaction can lead to significant changes in cellular processes such as metabolic regulation and immune response modulation .

- Binding Affinity : Interaction studies have focused on the compound's binding affinity with enzymes involved in metabolic processes. Preliminary data suggest that it may exhibit selective inhibition of certain targets .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activities |

|---|---|---|

| 2-(3-Methyl-2,5-dioxoimidazolidin-1-yl)acetic acid | Imidazolidinone derivative | Antimicrobial activity |

| Acetic acid derivatives | Organic acids | Varying reactivity in substitution reactions |

| Other imidazolidinones | Imidazolidine derivatives | Similar enzyme inhibition profiles |

The unique combination of the imidazolidinone ring and acetic acid moiety in this compound imparts distinct chemical and biological properties that warrant further investigation .

Research Findings and Case Studies

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential .

- In Vitro Stability : In vitro tests revealed that the compound maintained stability under physiological conditions, which is crucial for its application as a therapeutic agent .

- Mutagenic Activity : Evaluations indicated that the compound did not exhibit mutagenic effects in standard assays, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(3-Methyl-2,4-dioxoimidazolidin-1-yl)acetic acid, and how do reaction parameters influence yield and purity?

- Answer: The compound is typically synthesized via cyclocondensation reactions between imidazolidinone derivatives and haloacetic acids. Key parameters include solvent polarity (e.g., DMF or acetic acid), temperature (80–120°C), and catalysts like sodium acetate . For instance, refluxing in acetic acid with sodium acetate promotes cyclization and reduces side-product formation. Continuous-flow systems (as demonstrated for analogous triazole derivatives) can enhance reproducibility and scalability by minimizing thermal degradation . Purity is validated via HPLC (≥95%) and elemental analysis .

Q. Which analytical techniques are critical for characterizing this compound, and what spectral markers are indicative of its structure?

- Answer: Essential techniques include:

- 1H/13C NMR: Key signals include δ 4.2–4.5 ppm (CH2 of acetic acid moiety) and δ 1.8–2.1 ppm (CH3 of the methyl group) .

- IR Spectroscopy: Peaks at ~1700 cm⁻¹ (C=O stretching of dioxoimidazolidine) and ~3200 cm⁻¹ (N-H stretching) confirm the core structure .

- Mass Spectrometry: Molecular ion [M+H]+ at m/z 201.1 aligns with the molecular formula C7H8N2O4 .

- X-ray Diffraction: Resolves regioselectivity in crystal packing, critical for confirming stereochemistry .

Q. How does the stability of this compound vary under different storage conditions?

- Answer: The compound is hygroscopic and prone to hydrolysis in aqueous media. Stability studies recommend storage at –20°C under inert gas (N2/Ar) with desiccants. Degradation products (e.g., imidazolidinone fragments) are monitored via TLC or LC-MS . Avoid prolonged exposure to light, as UV-Vis analysis shows λmax shifts after 72 hours under ambient conditions .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer: Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation. First-aid measures for skin contact include immediate washing with soap/water and medical consultation if irritation persists. Spills should be neutralized with sodium bicarbonate and disposed of as hazardous waste .

Advanced Research Questions

Q. How can computational modeling optimize the reaction design for this compound synthesis?

- Answer: Quantum mechanical calculations (DFT) predict transition states and regioselectivity in cyclocondensation reactions. For example, solvent effects (ε = dielectric constant) are simulated to identify optimal polarity for intermediates . Machine learning models trained on analogous imidazolidinone syntheses can narrow experimental parameters (e.g., temperature, catalyst loading) with >80% accuracy, reducing trial-and-error iterations .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Answer: Discrepancies in NMR shifts (e.g., δ variations of ±0.3 ppm) often arise from solvent (DMSO vs. CDCl3) or pH differences. Standardize conditions using deuterated solvents and internal standards (TMS). Cross-validate with 2D NMR (HSQC, HMBC) to assign ambiguous signals . Conflicting IR data may require purity reassessment via recrystallization (DMF/EtOH) to remove residual acetic acid .

Q. What green chemistry strategies can improve the sustainability of synthesizing this compound?

- Answer: Replace traditional solvents (DMF) with biodegradable alternatives (Cyrene™ or γ-valerolactone) to reduce toxicity . Continuous-flow reactors minimize waste (E-factor <5 vs. batch E-factor >20) and energy use by 40% . Catalytic recycling (e.g., immobilized lipases) enhances atom economy in ester hydrolysis steps .

Q. How can regioselectivity challenges in functionalizing the imidazolidinone core be addressed?

- Answer: Protecting group strategies (e.g., Boc or Fmoc on the acetic acid moiety) direct electrophilic substitution to the N-3 position. Kinetic studies using stopped-flow UV-Vis reveal that electron-withdrawing substituents on the imidazolidinone favor C-4 functionalization . Microwave-assisted synthesis (100°C, 30 min) enhances selectivity by accelerating desired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.